Cas no 88-67-5 (o-Iodobenzoic acid)

L'acido o-iodobenzoico è un composto organico aromatico contenente iodio, con formula molecolare C₇H₅IO₂. Questo acido carbossilico iodurato è ampiamente utilizzato come intermedio sintetico in chimica organica, in particolare nelle reazioni di accoppiamento e come precursore per la sintesi di farmaci e composti agrochimici. La presenza del gruppo iodio in posizione orto conferisce reattività selettiva, facilitando trasformazioni come sostituzioni nucleofile aromatiche e formazioni di legami carbonio-carbonio. La sua elevata purezza e stabilità lo rendono ideale per applicazioni di ricerca e sviluppo, inclusa la preparazione di catalizzatori e ligand
o-Iodobenzoic acid structure
o-Iodobenzoic acid structure
Nome del prodotto:o-Iodobenzoic acid
Numero CAS:88-67-5
MF:C7H5IO2
MW:248.017874479294
MDL:MFCD00002419
CID:34476
PubChem ID:6941

o-Iodobenzoic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Iodobenzoic acid
    • O-IODOBENZOIC ACID
    • RARECHEM AL BO 0686
    • 2-IODO BENZONIC ACID
    • BENZOIC ACID, 2-IODO-
    • 'LGC' (4009)
    • IODOBENZOIC-2 ACID
    • 2-iodo-benzoicaciC
    • IBA
    • Iodobenzoic acid
    • Benzoic acid, o-iodo-
    • 2-iodo benzoic acid
    • Benzoic acid, iodo-
    • 2-Iodo-benzoic acid
    • Kyselina o-jodbenzoova
    • o-Jod-benzoesaeure
    • 2-Jod-benzoesaeure
    • C7H5IO2
    • Kyselina o-jodbenzoova [Czech]
    • CJNZAXGUTKBIHP-UHFFFAOYSA-N
    • 7Q00V80J7Q
    • sodium 2-iodobenzoate
    • Progona
    • NSC-3772
    • AKOS000119657
    • FT-0612665
    • 1321-07-9
    • Progonasyl
    • 2 Iodobenzoic acid
    • 2-(Iodo-(125)I)-benzoic acid
    • 2-IODOBENZOICACID
    • 2iodobenzoic acid
    • SCHEMBL40612
    • Q2535469
    • O-IODOBENZOIC ACID [MI]
    • W-100392
    • BRN 1861406
    • CCG-233561
    • I0053
    • Benzoic acid, 2-iodo
    • EN300-18255
    • STK256890
    • FT-0659004
    • 2-iodobenzoic-(125)I acid
    • CS-D0909
    • USAF EK-572
    • 2-Iodobenzoic acid, 98%
    • BS-4598
    • InChI=1/C7H5IO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10
    • 2-iodbenzoesyre
    • DTXSID6058976
    • CHEBI:287979
    • Ortho-iodobenzoic acid
    • HMS545E06
    • STR04823
    • AM20041295
    • A20364
    • AC-26054
    • EINECS 201-850-7
    • CHEMBL112424
    • SRI-10864-03
    • F0001-2188
    • WLN: QVR BI
    • AI3-01811
    • 2-Iodobenzoic acid, purum, >=95.0% (GC)
    • 2-Iodobenzoic acid, >=99%, purified by sublimation
    • 88-67-5
    • o-iodobenzoic-(125)I acid
    • SY001344
    • UNII-7Q00V80J7Q
    • NSC3772
    • NCGC00336388-01
    • NSC 3772
    • OISB
    • Kyselina o-jodbenzoova2Iodobenzoic acid
    • LS-37717
    • AA-506/30136037
    • MFCD00002419
    • Maybridge1_001326
    • HY-77433
    • ortho-iodo-sodium benzoate
    • Z57637028
    • ortho-iodo benzoic acid
    • 2-Iodobenzoic acid (ACI)
    • Benzoic acid, o-iodo- (6CI, 8CI)
    • 2-Carboxyphenyl iodide
    • DB-014123
    • NS00022866
    • GEO-04834
    • o-Iodobenzoic acid
    • MDL: MFCD00002419
    • Inchi: 1S/C7H5IO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
    • Chiave InChI: CJNZAXGUTKBIHP-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(I)=CC=CC=1)O
    • BRN: 1861406

Proprietà calcolate

  • Massa esatta: 247.93343g/mol
  • Carica superficiale: 0
  • XLogP3: 2.4
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta legami ruotabili: 1
  • Massa monoisotopica: 247.93343g/mol
  • Massa monoisotopica: 247.93343g/mol
  • Superficie polare topologica: 37.3Ų
  • Conta atomi pesanti: 10
  • Complessità: 136
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Ago bianco o leggermente colorato come cristalli o polveri cristalline
  • Densità: 2.25
  • Punto di fusione: 160.0 to 164.0 deg-C
  • Punto di ebollizione: 313.9℃/760mmHg
  • Punto di infiammabilità: 313.9 °C at 760 mmHg
  • Solubilità: Soluble in dimethyl sulfoxide and methanol
  • Coefficiente di ripartizione dell'acqua: Leggermente solubile
  • Stabilità/Periodo di validità: Stable. Incompatible with strong oxidizing agents, strong bases.
  • PSA: 37.30000
  • LogP: 1.98940
  • pka: 2.85(at 25℃)
  • Solubilità: Solubile in etanolo, etere e soluzione alcalina, leggermente solubile in acqua.
  • Merck: 5030
  • Sensibilità: Light Sensitive

o-Iodobenzoic acid Informazioni sulla sicurezza

  • Simbolo: GHS05 GHS07
  • Prompt:avviso
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H302,H315,H318,H335
  • Dichiarazione di avvertimento: P261,P280,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 22-37/38-41
  • Istruzioni di sicurezza: S26-S39-S24/25-S22
  • RTECS:DH2975000
  • Identificazione dei materiali pericolosi: Xi
  • TSCA:T
  • Classe di pericolo:IRRITANT, LIGHT SENSITIVE
  • Frasi di rischio:R22
  • Condizioni di conservazione:Store at room temperature

o-Iodobenzoic acid Dati doganali

  • CODICE SA:4002191900
  • Dati doganali:

    Codice doganale cinese:

    4002191900

o-Iodobenzoic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-18255-1.0g
2-iodobenzoic acid
88-67-5 97%
1.0g
$26.0 2023-07-08
Life Chemicals
F0001-2188-0.25g
2-iodobenzoic acid
88-67-5 95%+
0.25g
$18.0 2023-11-21
Life Chemicals
F0001-2188-1g
2-iodobenzoic acid
88-67-5 95%+
1g
$21.0 2023-11-21
Oakwood
079522-1g
2-Iodobenzoic acid
88-67-5 99%
1g
$10.00 2024-07-19
Chemenu
CM160666-1000g
2-Iodobenzoic acid
88-67-5 95+%
1000g
$173 2022-05-27
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0684079335- 100g
o-Iodobenzoic acid
88-67-5 99%(T)
100g
¥ 341.2 2021-05-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
I0053-25G
2-Iodobenzoic Acid
88-67-5 >98.0%(GC)(T)
25g
¥140.00 2024-04-15
Chemenu
CM160666-1000g
2-Iodobenzoic acid
88-67-5 95+%
1000g
$173 2021-06-16
Apollo Scientific
OR0837-100g
2-Iodobenzoic acid
88-67-5 98%
100g
£19.00 2025-02-19
Alichem
A013032548-1g
2-Iodobenzoic acid
88-67-5 97%
1g
$1564.50 2023-08-31

o-Iodobenzoic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium bisulfate Solvents: Toluene ;  10 h, 110 °C
Riferimento
Selective debenzylation of benzyl esters by silica-supported sodium hydrogen sulphate
Hu, Yan Wei; Zuo, Li; Ye, De Yong; Duan, Wen Hu, Chinese Chemical Letters, 2009, 20(10), 1157-1160

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Potassium iodide Solvents: Water ;  200 min, rt
Riferimento
Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability
Filimonov, Victor D.; Trusova, Marina; Postnikov, Pavel; Krasnokutskaya, Elena A.; Lee, Young Min; et al, Organic Letters, 2008, 10(18), 3961-3964

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Potassium iodide
Riferimento
Waste-free chemistry of diazonium salts and benign separation of coupling products in solid salt reactions
Kaupp, Gerd; Herrmann, Andreas; Schmeyers, Jens, Chemistry - A European Journal, 2002, 8(6), 1395-1406

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Silver acetate ,  Iodine Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  18 h, 23 °C
Riferimento
IrIII-Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds
Weis, Erik ; Johansson, Magnus J. ; Martin-Matute, Belen, Chemistry - A European Journal, 2020, 26(45), 10185-10190

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide ,  Sodium hydroxide Solvents: Water ;  2 - 4 h, 90 °C
Riferimento
Halogen-free oxidation of aryl ketones and benzyl nitrile derivatives to corresponding carboxylic acids by using NaOH/ TBHP in aqueous medium
Jaiswal, Arvind Kumar; Kushawaha, Ajay Kishor; Pandey, Shubham; Kumar, Abhishek; Sashidhara, Koneni V., Tetrahedron, 2023, 136,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Sodium trimethylsilanolate Solvents: Tetrahydrofuran ;  18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Riferimento
Scope and limitations of sodium and potassium trimethylsilanolate as reagents for conversion of esters to carboxylic acids
Lovric, Marija; Cepanec, Ivica; Litvic, Mladen; Bartolincic, Anamarija; Vinkovic, Vladimir, Croatica Chemica Acta, 2007, 80(1), 109-115

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Morpholine, 4-methyl-, 4-oxide, hydrate (1:1) Catalysts: TPAP Solvents: Acetonitrile ;  20 min, rt
1.2 Reagents: Isopropanol ;  rt
Riferimento
TPAP-Catalyzed Direct Oxidation of Primary Alcohols to Carboxylic Acids through Stabilized Aldehyde Hydrates
Schmidt, Andrea-Katharina C.; Stark, Christian B. W., Organic Letters, 2011, 13(16), 4164-4167

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  10 min, 0 °C
Riferimento
Synthesis of 1-hydroxy-1,2-benziodoxol-3(1H)-one-1-oxide (IBX) and the application in the synthesis of tazobactam
Xu, Wei-liang; Li, Yun-zheng; Zhang, Qing-shan; Zhu, He-sun, Jingxi Huagong, 2004, 21(4), 304-306

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: L-Ascorbic acid ,  Tripotassium phosphate Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ,  Water ;  1 h, rt
1.2 Reagents: Potassium bisulfate Solvents: Water ;  pH 2 - 3, rt
Riferimento
Desyl and Phenacyl as Versatile, Photocatalytically Cleavable Protecting Groups: A Classic Approach in a Different (Visible) Light
Speckmeier, Elisabeth; Zeitler, Kirsten, ACS Catalysis, 2017, 7(10), 6821-6826

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Potassium iodide
Riferimento
About iodine benzoic acid and single derivatives of the same
Wachter, Wilhelm, Berichte der Deutschen Chemischen Gesellschaft, 1893, 26, 1744-1745

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Silver acetate ,  Iodine Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  18 h, rt
Riferimento
Palladium/Norbornene-Catalyzed Decarbonylative Difunctionalization of Thioesters
Han, Ming-Liang; Chen, Jun-Jie; Xu, Hui; Huang, Zhi-Cong; Huang, Wei; et al, JACS Au, 2021, 1(11), 1877-1884

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  18 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
Gold-Catalysed Oxyarylation of Styrenes and Mono- and gem-Disubstituted Olefins Facilitated by an Iodine(III) Oxidant
Ball, Liam T.; Lloyd-Jones, Guy C.; Russell, Christopher A., Chemistry - A European Journal, 2012, 18(10), 2931-2937

Synthetic Routes 13

Condizioni di reazione
1.1 Catalysts: Alumina ,  Potassium fluoride
1.2 Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Potassium fluoride doped alumina: an effective reagent for ester hydrolysis under solvent free conditions
Kabalka, George W.; Wang, Lei; Pagni, Richard M., Green Chemistry, 2001, 3(5), 261-262

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Catalysts: Tetrabutylammonium bromide Solvents: Acetone ,  Dichloromethane ,  Water ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Palladium Supported on Silk Fibroin for Suzuki-Miyaura Cross-Coupling Reactions
Rizzo, Giorgio ; Albano, Gianluigi ; Lo Presti, Marco ; Milella, Antonella ; Omenetto, Fiorenzo G. ; et al, European Journal of Organic Chemistry, 2020, 2020(45), 6992-6996

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Silver acetate ,  Iodine Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  18 h, rt
Riferimento
Palladium-catalyzed decarbonylative Catellani reaction
Han, Ming-Liang; Chen, Jun-Jie; Xu, Hui; Huang, Zhi-Cong; Huang, Wei; et al, ChemRxiv, 2021, 1, 1-11

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Riferimento
Cleavage of tert-butyl benzoates with NaH in DMF: comments on the mechanism and a simple and safe alternative procedure
Filali, Emane; Lloyd-Jones, Guy C.; Sale, David A., Synlett, 2009, (2), 205-208

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Silver nitrate Solvents: Water ;  5 min, rt
1.2 1 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Riferimento
Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire
dos Santos Filho, Jose Mauricio; de Souza Castro, Marcos Venicius Batista, Journal of Organometallic Chemistry, 2022, 979,

o-Iodobenzoic acid Raw materials

o-Iodobenzoic acid Preparation Products

o-Iodobenzoic acid Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:88-67-5)2-Iodobenzoic acid
Numero d'ordine:2462595
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:05
Prezzo ($):discuss personally
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:88-67-5)o-Iodobenzoic acid
Numero d'ordine:CL11003
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:31
Prezzo ($):discuss personally
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:88-67-5)2-Iodobenzoic acid
sfd2305
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Shanghai Joy Biotech Ltd
(CAS:88-67-5)2-Iodobenzoic Acid
JY188
Purezza:98%
Quantità:100g;1kg;10kg;25kg
Prezzo ($):Inchiesta